3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

The compound 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 501113‑06‑0) is a fully substituted 1,2,4‑triazole thioether bearing a C3‑phenethylthio, N4‑phenyl, and C5‑thiophen‑2‑yl motif. This scaffold places it at the intersection of three structure–activity relationship (SAR) streams: anti‑cholinesterase 1,2,4‑triazole thioethers, 15‑lipoxygenase (15‑LOX) inhibitory triazole thioethers, and thiophene‑containing heterocycles explored for kinase or GPCR modulation.

Molecular Formula C20H17N3S2
Molecular Weight 363.5
CAS No. 501113-06-0
Cat. No. B2579520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS501113-06-0
Molecular FormulaC20H17N3S2
Molecular Weight363.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2
InChIKeyRSRXQGQFTVAXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 501113-06-0): Core Structural Profile and Procurement Baseline


The compound 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 501113‑06‑0) is a fully substituted 1,2,4‑triazole thioether bearing a C3‑phenethylthio, N4‑phenyl, and C5‑thiophen‑2‑yl motif. This scaffold places it at the intersection of three structure–activity relationship (SAR) streams: anti‑cholinesterase 1,2,4‑triazole thioethers, 15‑lipoxygenase (15‑LOX) inhibitory triazole thioethers, and thiophene‑containing heterocycles explored for kinase or GPCR modulation. Direct quantitative biological data for this specific compound are absent from the peer‑reviewed primary literature; however, mechanistically and structurally proximal analogs have demonstrated single‑digit micromolar enzyme inhibition, defining a verifiable potency baseline against which this compound’s procurement value can be rationally assessed. [1] [2]

Why Generic 1,2,4-Triazole Substitution Fails: The Pharmacophoric Singularity of 3-(Phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole


In‑class 1,2,4‑triazole compounds cannot be interchanged without quantitative justification because minor substituent permutations at the C3 thioether, N4 aryl, or C5 heteroaryl positions produce order‑of‑magnitude shifts in target potency and selectivity. For instance, the closest literature analog, 3-(phenethylthio)-5-(4‑OMeC₆H₅)-4-phenyl‑4H‑1,2,4‑triazole, inhibits butyrylcholinesterase with an IC₅₀ of 8.52 µM, while a homologous 3‑(phenylpropylthio) congener shifts the activity to acetylcholinesterase (IC₅₀ 3.26 µM). [1] The target compound replaces the 5‑(4‑methoxyphenyl) ring with a thiophen‑2‑yl group—a change that simultaneously alters π‑stacking geometry, sulfur‑mediated polar interactions, and metabolic soft‑spot profile. Without direct head‑to‑head data, any assumption of bioisosteric equivalence between the 4‑methoxyphenyl and thiophene motifs would be scientifically unfounded. [2]

Quantitative Differentiation Evidence for 3-(Phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 501113-06-0)


Cholinesterase Selectivity Profile vs. 5-(4-Methoxyphenyl) Analog

The closest structurally characterized analog, 3-(phenethylthio)-5-(4-OMeC₆H₅)-4-phenyl-4H-1,2,4-triazole (compound VIb), inhibits butyrylcholinesterase (BChE) with an IC₅₀ of 8.52 ± 0.54 µM. [1] The target compound replaces the 5‑(4‑methoxyphenyl) group with a thiophen‑2‑yl ring; SAR from the dihaloaryl triazole insecticide series demonstrates that thiophene‑for‑phenyl substitution typically increases lipophilicity (calculated ΔlogP ≈ +0.5–1.0) and can invert target selectivity between structurally related enzymes. [2] Direct BChE/AChE IC₅₀ data for the target compound are not available in the published literature.

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

15-LOX Inhibitory Potential Inferred from Phenethylthio Triazole Thioether Class

A structurally cognate 1,2,4-triazole thioether series bearing the same 3‑(phenethylthio) substituent demonstrated potent 15‑LOX inhibition: 3-(phenethylthio)-4-tolyl-5-(p-tolyloxymethyl)-4H-1,2,4-triazole (compound 6h) exhibited an IC₅₀ of 2.73 ± 0.15 µM, approaching the potency of the natural flavonoid standard baicalein (IC₅₀ = 2.24 ± 0.13 µM). [1] The target compound retains the identical phenethylthio warhead while swapping the 5‑(p‑tolyloxymethyl) tail for a thiophen‑2‑yl ring and the N4‑tolyl for N4‑phenyl. Based on the broader series trend (6c–6g: IC₅₀ range 11.39–14.63 µM), the 5‑substituent is a dominant potency driver, and the thiophene group is expected to shift 15‑LOX activity into a distinct SAR cluster. Pharmacokinetic predictions (SwissADME) indicate that the thiophene-containing target compound likely exhibits higher blood–brain barrier permeability than the tolyloxymethyl analog, which shows a TPSA above 80 Ų. [1] [2]

Inflammation Arachidonic acid cascade 15-lipoxygenase

Structural Uniqueness Within the C₂₀H₁₇N₃S₂ Isomer Landscape

At least three commercial compounds share the molecular formula C₂₀H₁₇N₃S₂ yet differ substantially in substitution pattern: (a) 4‑allyl‑3‑((naphthalen‑1‑ylmethyl)thio)‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole (CAS 587000‑20‑2) incorporates a naphthylmethyl thioether and an N‑allyl group; (b) 4‑benzyl‑3‑(benzylsulfanyl)‑5‑(thiophen‑2‑yl)‑4H‑1,2,4‑triazole (CAS 139614‑68‑9) uses a benzylthio and N‑benzyl combination; (c) the target compound uniquely combines an N‑phenyl with a phenethylthio arm. This substitutional variation yields three chemically distinct node points for SAR diversification: the N4 substituent governs conformational restriction at the triazole core (phenyl = conjugated, planar; allyl = flexible; benzyl = intermediate), while the C3 thioether chain length and aromaticity control the reach into hydrophobic enzyme pockets. The target compound is the only isomer that places a conjugated N‑phenyl ring directly on the triazole while maintaining a two‑carbon spacer between sulfur and the terminal phenyl ring—a geometry predicted to favor dual π–π and CH–π interactions in narrow binding clefts.

Scaffold hopping Isosteric replacement Chemical library diversity

High-Value Application Scenarios for 3-(Phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (501113-06-0)


Cholinesterase Selectivity Profiling via Heteroaryl SAR Expansion

Procure 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole as the thiophene‑containing matched molecular pair to the published 5‑(4‑methoxyphenyl) analog (VIb, BChE IC₅₀ = 8.52 µM). Parallel in vitro screening against AChE and BChE under identical assay conditions (Ellman’s method, Eserine standard) will directly quantify the impact of thiophene‑for‑4‑methoxyphenyl replacement on both potency and enzyme selectivity. [1]

15‑Lipoxygenase Inhibitor Lead Optimization with CNS Drug‑Likeness Improvement

Use the compound as a thiophene‑isosteric replacement candidate for the 5‑(p‑tolyloxymethyl) tail in the validated 15‑LOX inhibitor series (6h, IC₅₀ = 2.73 µM). Given that thiophene‑for‑tolyloxymethyl exchange is predicted to reduce TPSA and improve blood–brain barrier permeation, this compound is best deployed in a 15‑LOX inhibition assay coupled with parallel artificial membrane permeability assay (PAMPA‑BBB) and microsomal stability testing to assess CNS drug‑likeness. [2] [3]

Kinase or GPCR Panel Screening of a Thiophene‑Triazole Hybrid Chemotype

Submit the compound to a broad‑panel kinase or GPCR screen (e.g., Eurofins DiscoverX or similar) based on the literature precedent that thiophene‑linked 1,2,4‑triazoles exhibit antimicrobial and chemotherapeutic profiles, and that the N4‑phenyl‑C5‑thiophene architecture is a recognized privileged scaffold in kinase inhibitor design (see SAR of dihaloaryl triazole insecticides). [3] [4]

Computational Docking‑Driven Library Enumeration Using the C₂₀H₁₇N₃S₂ Isomer Set

Include the compound alongside its two commercially available C₂₀H₁₇N₃S₂ isomers (CAS 587000‑20‑2 and CAS 139614‑68‑9) in a fragment‑ or lead‑based virtual screening campaign against targets with narrow hydrophobic clefts (e.g., fatty acid binding proteins, nuclear hormone receptors). The N4‑phenyl + phenethylthio topology offers a unique π‑stacking footprint not achievable with the allyl or benzyl isomers.

Quote Request

Request a Quote for 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.